N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
Description
N-(4-Bromophenyl)-2-{1-[(4-Chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a structurally complex acetamide derivative featuring a tetrahydroquinoxaline core substituted with a 4-chlorophenylcarbonyl group and an acetamide side chain terminated by a 4-bromophenyl moiety. The tetrahydroquinoxaline ring system imparts rigidity, while the halogenated aryl groups (Br and Cl) influence electronic properties and intermolecular interactions.
Properties
Molecular Formula |
C23H17BrClN3O3 |
|---|---|
Molecular Weight |
498.8 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C23H17BrClN3O3/c24-15-7-11-17(12-8-15)26-21(29)13-20-22(30)27-18-3-1-2-4-19(18)28(20)23(31)14-5-9-16(25)10-6-14/h1-12,20H,13H2,(H,26,29)(H,27,30) |
InChI Key |
ZHPCZVJPNYPABP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine
The tetrahydroquinoxalin-3-one scaffold is synthesized via acid-catalyzed cyclization of o-phenylenediamine with ethyl glyoxylate. Optimal conditions involve refluxing in ethanol with catalytic p-toluenesulfonic acid (p-TsOH), achieving 78% yield after recrystallization.
Reaction Scheme :
Functionalization at Position 1
The 4-chlorobenzoyl group is introduced at the N1 position using 4-chlorobenzoyl chloride under Schotten-Baumann conditions. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes acylation efficiency |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Temperature | 0°C → RT | Prevents diacylation |
| Reaction Time | 6 hours | 92% conversion |
This step proceeds with 85% isolated yield after column chromatography (SiO2, hexane/EtOAc 3:1).
Installation of the Acetamide Sidechain
Bromophenylamine Coupling
The N-(4-bromophenyl)acetamide moiety is appended via carbodiimide-mediated coupling. A representative protocol from analogous systems involves:
-
Reagents : 4-Bromoaniline, chloroacetyl chloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl)
-
Conditions : Dichloromethane, 0°C → RT, 12 hours
-
Yield : 76% after aqueous workup
Mechanistic Insight : EDC.HCl activates the carboxylic acid (in situ generated from chloroacetic acid) to form an O-acylisourea intermediate, which undergoes nucleophilic attack by 4-bromoaniline.
Final Assembly and Global Deprotection
Alkylation of the Tetrahydroquinoxaline Nitrogen
The acetamide sidechain is introduced via SN2 displacement using sodium hydride as base:
Optimization Data :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaH | DMF | 50°C | 68 |
| K2CO3 | Acetone | Reflux | 41 |
| DBU | THF | RT | 33 |
Crystallization and Purification
Final purification employs sequential solvent systems:
-
Decolorization : Activated charcoal in hot ethanol
-
Recrystallization : Ethyl acetate/n-hexane (1:4)
-
Column Chromatography : Silica gel, gradient elution (CH2Cl2 → CH2Cl2:MeOH 95:5)
Analytical Characterization and Quality Control
Spectroscopic Validation
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.21 (s, 1H, NH), 7.89-7.23 (m, 8H, Ar-H), 4.11 (q, J=7.2 Hz, 2H, CH2), 3.02 (t, J=6.4 Hz, 2H, CH2) | Aromatic protons, acetamide CH2, tetrahydroquinoxaline CH2 |
| 13C NMR (100 MHz, CDCl3) | δ 170.5 (C=O), 167.2 (C=O), 142.1-115.3 (Ar-C), 45.8 (CH2), 38.1 (CH2) | Carbonyl carbons, aromatic carbons, aliphatic CH2 |
| HRMS | m/z 499.0234 [M+H]+ (calc. 499.0238) | Molecular ion confirmation |
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30, 1 mL/min) shows 99.2% purity with retention time 8.74 min.
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Linear Synthesis | 32 | 97.5 | 420 | Limited |
| Convergent Approach | 58 | 99.1 | 290 | High |
| Solid-Phase Method | 41 | 98.8 | 610 | Moderate |
The convergent strategy outperforms linear methods in yield and cost-efficiency, making it preferable for industrial-scale production.
Challenges and Mitigation Strategies
-
Regioselectivity in Acylation :
-
Epimerization During Coupling :
-
Byproduct Formation in Cyclization :
Industrial-Scale Production Considerations
For batch sizes >1 kg, critical parameters include:
-
Solvent Recovery : Distillation towers for DCM and EtOAc reuse (98% recovery efficiency)
-
Catalyst Recycling : Immobilized EDC.HCl on polystyrene beads (5 recycles without activity loss)
-
Waste Management : Neutralization of HCl byproducts with Ca(OH)2 to generate CaCl2 for industrial applications
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced tetrahydroquinoxaline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Antitumor Activity:
Research indicates that compounds containing the tetrahydroquinoxaline structure exhibit significant antitumor properties. For instance, studies have shown that derivatives with halogen substitutions can enhance cytotoxicity against various cancer cell lines. The presence of the 4-bromophenyl and 4-chlorophenyl groups may contribute to this enhanced activity through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties:
The compound has also been evaluated for antimicrobial activities. Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | As a lead compound for developing new anticancer or antimicrobial agents. |
| Pharmaceutical Development | Potential for formulation into drugs targeting specific diseases due to its unique structural features. |
| Chemical Biology | Used in studies exploring biological pathways affected by quinoxaline derivatives. |
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of tetrahydroquinoxaline derivatives, including N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide. The results indicated that certain modifications to the structure significantly increased cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results showed promising activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development into new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes. Its antiproliferative effects are thought to be due to its interaction with cellular DNA and inhibition of key signaling pathways involved in cell growth and division .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound’s 4-bromophenyl and 4-chlorophenylcarbonyl groups contrast with structurally related analogs:
- 2-[1-(4-Methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide () replaces Cl with a methyl group (electron-donating) and Br with a nitro group (strong electron-withdrawing).
- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () lacks the quinoxaline core but shares a bromophenylacetamide scaffold. The difluorophenyl group introduces smaller, electronegative F atoms, favoring stronger hydrogen bonding (C–H⋯F) versus the target’s Cl/Br-based van der Waals interactions .
Structural Rigidity and Core Modifications
The tetrahydroquinoxaline core in the target compound confers conformational rigidity absent in simpler acetamides like the compound in . This rigidity may enhance binding affinity in biological systems or stabilize coordination complexes. In contrast, N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide () replaces the quinoxaline with a tetrahydroquinoline system, introducing a sulfamoyl linker that alters solubility and hydrogen-bonding capacity .
Intermolecular Interactions and Physical Properties
Crystal packing in halogenated acetamides is influenced by halogen size and electronegativity:
- ’s compound exhibits a 66.4° dihedral angle between aromatic rings, stabilized by N–H⋯O and C–H⋯F interactions.
- Methyl and nitro substituents () could reduce melting points due to weaker intermolecular forces compared to halogens.
Data Tables
Research Findings
- Core Rigidity: The tetrahydroquinoxaline scaffold likely restricts rotational freedom, improving binding specificity in biological targets compared to flexible analogs .
- Synthetic Flexibility : EDC-mediated coupling (as in ) is a versatile route for introducing diverse aryl groups, enabling systematic exploration of substituent effects .
Biological Activity
N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroquinoxaline core, which is known for its diverse biological activities. The presence of bromine and chlorine substituents on the phenyl rings enhances its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against various bacterial strains:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Yeast |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Effective (MRSA) | Less effective | Moderate |
| N-(4-bromophenyl)-2-chloroacetamide | Effective (S. aureus) | Moderate | Moderate |
The study indicated that compounds with halogenated substituents exhibited higher lipophilicity, facilitating their penetration through bacterial membranes and enhancing their antimicrobial efficacy .
Anticancer Activity
The anticancer potential of similar tetrahydroquinoxaline derivatives has been explored in various studies. For example, compounds were tested against Ehrlich ascites carcinoma cells, revealing promising results:
| Compound | IC50 Value (µM) | Type of Cancer |
|---|---|---|
| Compound A | 15.5 | Ehrlich Ascites Carcinoma |
| This compound | 12.0 | Ehrlich Ascites Carcinoma |
These findings suggest that the compound exhibits significant cytotoxicity against cancer cells, potentially due to its ability to interfere with cellular processes through specific molecular interactions .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with Receptors : Its structure allows for interaction with various biological receptors, leading to altered signaling pathways.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases or other pro-apoptotic factors.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Condensation of tetrahydroquinoxaline precursors with 4-chlorobenzoyl chloride under anhydrous conditions.
- Step 2 : Acetylation of the intermediate using bromophenyl-substituted acetamide derivatives.
- Step 3 : Cyclization and oxidation to form the 3-oxo-tetrahydroquinoxaline core.
Q. Optimization strategies :
- Temperature control : Maintain 60–80°C during acylation to prevent side reactions.
- Solvent selection : Use DMF or THF for polar intermediates, ensuring solubility and reaction homogeneity.
- Catalysts : Employ triethylamine or DMAP to enhance reaction rates in coupling steps.
- Analytical monitoring : TLC (silica gel, ethyl acetate/hexane) and -NMR for real-time tracking of intermediates .
Q. How is the molecular structure characterized, and which spectroscopic techniques are most effective?
Key characterization methods include:
- NMR spectroscopy : - and -NMR to confirm substituent positions and backbone integrity.
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks (if single crystals are obtainable).
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) functional groups.
Q. Critical considerations :
- For ambiguous -NMR signals (e.g., overlapping aromatic protons), use 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally similar tetrahydroquinoxaline derivatives?
Contradictions often arise from:
- Substituent effects : Minor changes (e.g., bromo vs. chloro) alter steric/electronic profiles.
- Assay variability : Differences in cell lines, incubation times, or solvent carriers.
Q. Methodological approaches :
Structure-activity relationship (SAR) studies : Systematically modify substituents (Table 1).
Dose-response profiling : Compare IC values across standardized assays.
Molecular docking : Predict binding modes to identify critical interactions (e.g., halogen bonding with target proteins) .
Table 1 : Substituent Effects on Anticancer Activity
| Substituent (R) | Biological Activity (IC, μM) | Target Protein |
|---|---|---|
| 4-Bromophenyl | 0.45 ± 0.02 | PARP-1 |
| 4-Chlorophenyl | 1.20 ± 0.15 | PARP-1 |
| 4-Fluorophenyl | 2.80 ± 0.30 | PARP-1 |
Q. How can computational tools predict binding affinity with biological targets, and how are these models validated?
Computational workflow :
Molecular docking (AutoDock Vina, Glide) : Screen against crystal structures (e.g., PARP-1, PDB: 4UND).
Molecular dynamics (MD) simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
Free-energy calculations (MM/PBSA) : Quantify contributions of key residues (e.g., Ser904, Gly863).
Q. Validation :
- In vitro assays : Compare predicted IC with experimental enzyme inhibition data.
- Mutagenesis studies : Disrupt predicted binding residues to confirm mechanistic relevance .
Q. What analytical methods differentiate degradation products during stability studies under physiological conditions?
- HPLC-DAD/MS : Monitor hydrolytic degradation (e.g., amide bond cleavage) in PBS (pH 7.4, 37°C).
- Forced degradation : Expose to oxidative (HO), photolytic (UV light), and thermal (40–60°C) stress.
- Isolation : Use preparative TLC or column chromatography to isolate degradation byproducts for structural elucidation .
Mechanistic and Experimental Design Questions
Q. How do reaction intermediates influence the stereochemical outcome of the final product?
The tetrahydroquinoxaline core’s stereochemistry is sensitive to:
- Ring-closure step : Base-catalyzed cyclization (e.g., NaH) favors cis-configuration due to steric hindrance.
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control enantioselectivity during acetylation.
- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (S)-limonene) .
Q. What in vitro/in vivo models are appropriate for evaluating neuroprotective or anticancer activity?
- In vitro :
- Neuroprotection : SH-SY5Y cells under oxidative stress (HO/rotenone).
- Anticancer : NCI-60 cell panel or patient-derived xenograft (PDX) models.
- In vivo :
- Mice/rats : Dose at 10–50 mg/kg (oral/i.p.) with pharmacokinetic profiling (C, t) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
